![molecular formula C23H23N5O2S B3297565 N'-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895791-30-7](/img/structure/B3297565.png)
N'-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Overview
Description
N’-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazolo-thiazole core, which is a common motif in medicinal chemistry due to its biological activity.
Mechanism of Action
- Activation of SYK leads to downstream signaling events, including calcium mobilization, activation of phospholipase Cγ, and modulation of immune responses .
- Consequently, B cell activation, mast cell degranulation, and inflammatory responses are attenuated .
- The compound affects several pathways:
- Cellular effects include decreased B cell activation, reduced mast cell degranulation, and dampened inflammation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, which is then functionalized with various substituents to achieve the final product. Common reagents used in these reactions include hydrazine derivatives, thioamides, and alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their biological activity, particularly as enzyme inhibitors.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a triazole ring and have been studied for their potential therapeutic applications.
Uniqueness
N’-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to its specific substitution pattern and the presence of both triazole and thiazole rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N'-(2,6-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound notable for its diverse biological activities. This compound features a triazolo-thiazole core, which is prevalent in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a triazole and thiazole moiety that contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds containing the triazole and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cells. The presence of specific substituents on the phenyl rings enhances this activity. The compound's structure suggests that it may interact with cancer cell pathways similarly to other known anticancer agents.
- Case Study : A study demonstrated that thiazole derivatives with methyl substitutions at specific positions exhibited IC50 values less than that of doxorubicin against various cancer cell lines, indicating strong cytotoxic potential .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The 1,2,3-triazole ring is particularly noted for its interaction with these enzymes, which is critical in neurodegenerative diseases.
- Research Findings : The compound was shown to inhibit AChE and BuChE effectively, suggesting potential applications in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Structural Feature | Activity |
---|---|
Triazole Ring | Anticancer and enzyme inhibition |
Methyl Substituents | Enhanced cytotoxicity |
Thiazole Moiety | Antitumor properties |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. It serves as a building block for more complex molecules and is utilized in various organic reactions due to its unique structural features.
Synthetic Routes
The synthesis often includes the preparation of the triazolo-thiazole core followed by functionalization with substituents. Common reagents include hydrazine derivatives and thioamides under controlled conditions to ensure high yield and purity .
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-7-4-5-10-18(14)20-26-23-28(27-20)17(13-31-23)11-12-24-21(29)22(30)25-19-15(2)8-6-9-16(19)3/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNBXZHIDEUBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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